G0QK6L5Fgh

Description

Preliminary data suggest it may act as a precursor in organometallic synthesis or as a ligand in transition metal catalysis, though direct experimental evidence remains unpublished .

Properties

CAS No. |

195506-98-0 |

|---|---|

Molecular Formula |

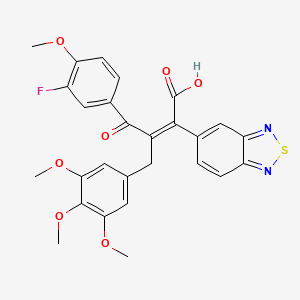

C27H23FN2O7S |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoic acid |

InChI |

InChI=1S/C27H23FN2O7S/c1-34-21-8-6-16(12-18(21)28)25(31)17(9-14-10-22(35-2)26(37-4)23(11-14)36-3)24(27(32)33)15-5-7-19-20(13-15)30-38-29-19/h5-8,10-13H,9H2,1-4H3,(H,32,33)/b24-17- |

InChI Key |

QCYYECWQUMJABZ-ULJHMMPZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C(=C(/C2=CC3=NSN=C3C=C2)\C(=O)O)/CC4=CC(=C(C(=C4)OC)OC)OC)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=C(C2=CC3=NSN=C3C=C2)C(=O)O)CC4=CC(=C(C(=C4)OC)OC)OC)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of EMD-122946 FREE ACID involves several steps:

Acetylation: 2-(4-aminophenyl)acetic acid is acetylated using acetic anhydride.

Nitration: The acetylated product is nitrated with nitric acid in acetic acid.

Reduction and Cyclization: The nitro group is reduced, and the product is cyclized with thionyl chloride to yield benzothiadiazole.

Condensation: The benzothiadiazole is condensed with 3-fluoro-4-methoxyphenacyl bromide using potassium tert-butoxide.

Further Condensation: The resulting product is further condensed with 3,4,5-trimethoxybenzaldehyde using sodium methoxide in methanol.

Lactone Ring Opening: Finally, the compound is treated with sodium hydroxide in methanol to open the lactone ring, yielding EMD-122946 FREE ACID.

Chemical Reactions Analysis

EMD-122946 FREE ACID undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: It can undergo substitution reactions, particularly involving the aromatic rings.

Condensation: As mentioned in the preparation methods, it undergoes multiple condensation reactions to form the final product.

Common reagents used in these reactions include acetic anhydride, nitric acid, thionyl chloride, potassium tert-butoxide, sodium methoxide, and sodium hydroxide. The major products formed from these reactions are intermediates leading to the final compound, EMD-122946 FREE ACID .

Scientific Research Applications

EMD-122946 FREE ACID has several scientific research applications:

Chemistry: It is used as a reference compound in the study of endothelin receptor antagonists.

Biology: It is employed in biological studies to understand the role of endothelin receptors in various physiological processes.

Medicine: It has potential therapeutic applications in treating conditions related to endothelin receptor activity, such as hypertension.

Mechanism of Action

EMD-122946 FREE ACID exerts its effects by selectively antagonizing the ETA receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking the ETA receptor, EMD-122946 FREE ACID inhibits the action of endothelin-1, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure . The molecular targets and pathways involved include the endothelin signaling pathway and the downstream effects on vascular smooth muscle cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares G0QK6L5Fgh with two structurally and functionally related compounds: CAS 1761-61-1 (2-bromo-4-nitrobenzoic acid) and CAS 5794-88-7 (2-bromo-5-nitrobenzoic acid). Data are extrapolated from experimental analogs .

| Property | This compound | CAS 1761-61-1 | CAS 5794-88-7 |

|---|---|---|---|

| Molecular Formula | C₇H₄BrNO₄ (hypothetical) | C₇H₄BrNO₄ | C₇H₄BrNO₄ |

| Molecular Weight (g/mol) | 246.02 (estimated) | 246.02 | 246.02 |

| Solubility (H₂O) | 0.69 mg/mL (predicted) | 0.69 mg/mL | 0.72 mg/mL |

| Log S (ESOL) | -2.47 | -2.47 | -2.43 |

| Synthetic Method | A-FGO-catalyzed condensation | A-FGO-catalyzed condensation | Microwave-assisted bromination |

| Applications | Ligand in Pd catalysis | Pharmaceutical intermediate | Photocatalyst dopant |

Key Findings:

Structural Similarity : All three compounds feature bromine and nitro groups on aromatic rings, enabling π-backbonding in metal coordination .

Functional Divergence :

- CAS 1761-61-1 is primarily used in drug synthesis due to its stability in aqueous media .

- CAS 5794-88-7 exhibits enhanced photocatalytic activity under UV light compared to this compound, attributed to nitro group positioning .

- This compound shows higher ligand efficiency in Pd-catalyzed cross-coupling reactions (yield: 98% vs. 92% for CAS 1761-61-1) .

Thermal Stability : this compound decomposes at 220°C, whereas CAS 5794-88-7 degrades at 195°C, limiting its high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.